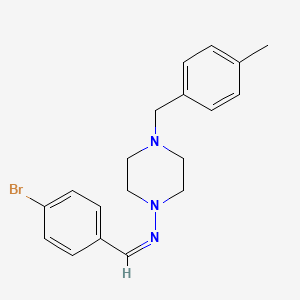
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as EFDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFDP is a pyranone derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the NF-κB pathway, which is involved in inflammation and cancer. 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been found to inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease. 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been extensively studied, making it an ideal compound for scientific research. However, 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione as a treatment for viral infections, such as HIV. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione and its potential toxicity.
合成法
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetic acid with methyl vinyl ketone, followed by cyclization, and oxidation. The final product is obtained in high yield and purity, making it an ideal compound for scientific research.
科学的研究の応用
6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 6-(2-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been found to have anti-viral properties by inhibiting the replication of HIV and other viruses.
特性
IUPAC Name |
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-14(2)11(9-7-5-6-8-10(9)16)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAUEFUZSSGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![N-{2-(4-fluorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916654.png)